REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:9]=[CH:8][N:7]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:6]=1)=[O:4].[OH-].[Na+]>C1COCC1.CO>[CH2:10]([N:7]1[CH:8]=[N:9][C:5]([C:3]([OH:4])=[O:2])=[N:6]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.11 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NN(C=N1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic solvents were removed by evaporation
|
Type
|
WASH
|
Details
|
The aqueous phase washed with diethyl ether one time
|
Type
|
ADDITION
|
Details
|
by adding 2 N HCl
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(N=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |